MTA-Cooperative Binding Affinity: Ralometostat vs. Apo-PRMT5 and Comparator MRTX1719
Ralometostat demonstrates sub-nanomolar binding affinity (Kd = 0.3 nM) for the PRMT5·MTA complex, which is the physiologically relevant target in MTAP-deleted cancer cells. In contrast, its affinity for the MTA-free apo-PRMT5 complex is 6.3-fold weaker (Kd = 1.9 nM), establishing the mechanistic basis for its tumor-selective inhibition [1]. This binding profile is comparable to other MTA-cooperative inhibitors such as MRTX1719, which also exhibits preferential binding to the PRMT5·MTA complex [2], but Ralometostat's brain-penetrant properties provide additional differentiation.
| Evidence Dimension | Binding affinity (Kd) for PRMT5·MTA complex vs. apo-PRMT5 |
|---|---|
| Target Compound Data | PRMT5·MTA Kd = 0.3 nM; apo-PRMT5 Kd = 1.9 nM |
| Comparator Or Baseline | Selectivity ratio: 6.3-fold preference for MTA-bound complex |
| Quantified Difference | 6.3-fold higher affinity for PRMT5·MTA complex |
| Conditions | Biochemical binding assay (GtoPdb data) |
Why This Matters
The differential binding affinity establishes Ralometostat's synthetic lethal mechanism, ensuring that only cancer cells with accumulated MTA (due to MTAP deletion) experience potent PRMT5 inhibition, thereby maximizing therapeutic index.
- [1] IUPHAR/BPS Guide to Pharmacology. ralometostat ligand page. Affinity for MTA-PRMT5 complex (Kd = 0.3 nM) vs apo-PRMT5 (Kd = 1.9 nM). View Source
- [2] Smith CR, Aranda R, Bobinski TP, et al. Fragment-Based Discovery of MRTX1719, a Synthetic Lethal Inhibitor of the PRMT5•MTA Complex for the Treatment of MTAP-Deleted Cancers. J Med Chem. 2022;65(3):1749-1766. View Source
